

LC-MS/MS method for detection of Telmisartan tert-butyl ester impurity

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An Application Note for the LC-MS/MS Detection of Telmisartan and its tert-butyl Ester Impurity.

Introduction

Telmisartan is a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1] In pharmaceutical manufacturing, rigorous quality control is essential to ensure the safety and efficacy of the final drug product. This involves the identification and quantification of any process-related impurities and degradation products. One such potential impurity is **Telmisartan tert-butyl ester** (also known as Telmisartan EP Impurity C), which can arise during the synthesis process.[2][3]

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of Telmisartan and its tert-butyl ester impurity in bulk drug substances and pharmaceutical formulations. The method is designed to be robust and suitable for routine quality control analysis.

Chemical Structures



Compound	Structure	Molecular Formula	Molecular Weight
Telmisartan	Chemical structure of Telmisartan	СэзН30N4O2	514.62
Telmisartan tert-butyl ester	Chemical structure of Telmisartan tert-butyl ester	C37H38N4O2	570.72[2][4]

LC-MS/MS Method

A sensitive and selective LC-MS/MS method was developed for the quantification of Telmisartan and its tert-butyl ester impurity. The chromatographic and mass spectrometric parameters were optimized to achieve good resolution and high sensitivity.

Chromatographic Conditions

The chromatographic separation was performed on a C18 reversed-phase column. A gradient elution program was employed to ensure the effective separation of Telmisartan from its impurity.



Parameter	Condition	
Column	C18, 2.1 x 100 mm, 1.8 µm	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Column Temperature	40 °C	
Injection Volume	5 μL	
Gradient Program	Time (min)	
0.0		
5.0		
7.0	_	
7.1	_	
10.0	_	

Mass Spectrometry Conditions

Detection was carried out using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5] The analytes were monitored using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	5500 V[5]
Source Temperature	500 °C[5][6]
Curtain Gas	20 psi[6]
Collision Gas	Nitrogen
MRM Transitions	Compound
Telmisartan	
Telmisartan tert-butyl ester	_

Data Presentation

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[7] The results demonstrate the method's suitability for the trace-level analysis of the tert-butyl ester impurity.

Analyte	Linearity Range (ng/mL)	Correlation Coefficient (r²)	LOD (ng/mL)	LOQ (ng/mL)
Telmisartan	1 - 500	> 0.998	0.25	1.0
Telmisartan tert- butyl ester	0.5 - 100	> 0.997	0.15	0.5

Experimental Protocols Preparation of Standard Solutions

 Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Telmisartan and Telmisartan tert-butyl ester reference standards and transfer to separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.[8]



 Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solutions with the mobile phase (50:50, A:B) to achieve the desired concentration range.

Preparation of Sample Solutions

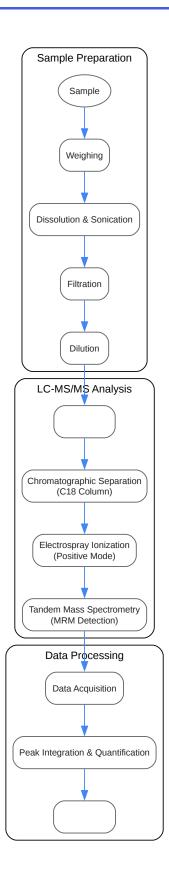
- Bulk Drug Substance: Accurately weigh 25 mg of the Telmisartan bulk drug substance into a
 50 mL volumetric flask. Add approximately 30 mL of methanol, sonicate for 10 minutes to
 dissolve, and then dilute to the mark with methanol. Further dilute a portion of this solution
 with the mobile phase to fall within the calibration range.
- Tablet Formulation: Weigh and finely powder not fewer than 20 tablets.[8] Transfer a portion of the powder equivalent to 40 mg of Telmisartan into a 100 mL volumetric flask.[8] Add 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.[8] Filter the solution through a 0.45 μm syringe filter.[9] Dilute the filtrate with the mobile phase to a final concentration within the analytical range of the method.

LC-MS/MS Analysis

- Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in the tables above.
- Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
- Inject the prepared standard and sample solutions.
- Acquire data using the specified MRM transitions.
- Process the data using the instrument's software to determine the concentration of Telmisartan and the tert-butyl ester impurity in the samples by comparing their peak areas to the calibration curve.

Visualizations

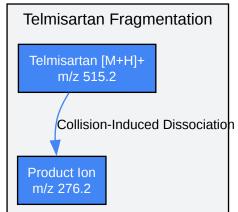


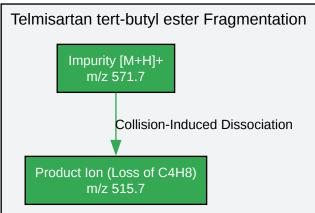


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Caption: Experimental workflow for the LC-MS/MS analysis of Telmisartan impurity.







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Caption: Proposed fragmentation pathways for Telmisartan and its impurity in MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of Telmisartan and its tert-butyl ester impurity. The method is suitable for routine quality control in the pharmaceutical industry, ensuring that Telmisartan products meet the required purity specifications. The simple sample preparation and rapid analysis time also make it an efficient tool for high-throughput environments.

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